molecular formula C11H6N2O2 B3369365 2-Cyano-8-nitronaphthalene CAS No. 23245-68-3

2-Cyano-8-nitronaphthalene

Cat. No. B3369365
CAS RN: 23245-68-3
M. Wt: 198.18 g/mol
InChI Key: XUTQMQLDLOCRRS-UHFFFAOYSA-N
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Description

2-Cyano-8-nitronaphthalene is a chemical compound with the molecular formula C11H6N2O2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of nitronaphthalene derivatives, such as 2-Cyano-8-nitronaphthalene, can be achieved through nitration of naphthalene. This process yields nitronaphthalene in very low amounts, but it can be more efficiently obtained via the diazotization of 2-aminonaphthalene .


Molecular Structure Analysis

The molecular structure of 2-Cyano-8-nitronaphthalene is characterized by the presence of a cyano group and a nitro group attached to a naphthalene ring . The photophysics of nitroaromatic compounds like this one is characterized by an ultrafast decay into the triplet manifold and significant triplet quantum yields .


Chemical Reactions Analysis

Nitroarenes, including 2-Cyano-8-nitronaphthalene, can be reduced to anilines, a process that has been extensively researched due to the importance of aryl amines as raw materials for various applications .

Mechanism of Action

Nitriles, such as the cyano group in 2-Cyano-8-nitronaphthalene, can be used as an electrophilic warhead to covalently bind an inhibitor to a target of interest, forming a covalent adduct . This strategy can present benefits over noncovalent inhibitors.

Future Directions

The use of nitroaromatic compounds in covalent ligands is a promising area of research . Additionally, the development of green methodologies for the reduction of nitroarenes is a compelling discipline for synthetic organic chemists .

properties

IUPAC Name

8-nitronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-4-5-9-2-1-3-11(13(14)15)10(9)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTQMQLDLOCRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C#N)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476699
Record name 2-Cyano-8-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-8-nitronaphthalene

CAS RN

23245-68-3
Record name 2-Cyano-8-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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